Phenol, 2-[(9H-purin-6-ylamino)methyl]-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(7H-purin-6-ylamino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c18-9-4-2-1-3-8(9)5-13-11-10-12(15-6-14-10)17-7-16-11/h1-4,6-7,18H,5H2,(H2,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOVXPNRITVXAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NC=NC3=C2NC=N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468210 | |
| Record name | Phenol, 2-[(1H-purin-6-ylamino)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20366-83-0 | |
| Record name | Phenol, 2-[(1H-purin-6-ylamino)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Phenol, 2 9h Purin 6 Ylamino Methyl and Its Derivatives
Established Synthetic Pathways for Purine-Phenol Linkages
The creation of the purine-phenol conjugate, specifically "Phenol, 2-[(9H-purin-6-ylamino)methyl]-", relies on fundamental reactions in organic chemistry. These methods provide reliable and efficient means to connect the two key structural components.
Nucleophilic Substitution Approaches for Purine (B94841) Core Modification
A cornerstone in the synthesis of N6-substituted purine derivatives is the nucleophilic aromatic substitution (SNAr) reaction. This approach involves the displacement of a suitable leaving group, most commonly a halogen, from the C6 position of the purine ring by a nucleophile. For the synthesis of the title compound, 6-chloropurine (B14466) is a readily available and frequently used starting material. mdpi.comresearchgate.netguidechem.com
The reaction proceeds by the nucleophilic attack of the primary amine of 2-(aminomethyl)phenol (B125469) on the electron-deficient C6 position of 6-chloropurine. The presence of a base is often required to neutralize the hydrogen chloride generated during the reaction, driving the equilibrium towards the product. Common bases used include triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). mdpi.com The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or alcohols such as ethanol (B145695) or n-butanol being commonly employed to facilitate the dissolution of the reactants and promote the reaction. guidechem.com
Table 1: Typical Reaction Conditions for Nucleophilic Substitution
| Parameter | Conditions |
| Purine Substrate | 6-chloropurine |
| Nucleophile | 2-(aminomethyl)phenol |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) |
| Solvent | DMF, Acetonitrile, Ethanol, n-Butanol |
| Temperature | Room temperature to reflux |
| Reaction Time | 2 - 24 hours |
This method is highly versatile and allows for the synthesis of a wide array of N6-substituted purine analogs by simply varying the amine nucleophile.
Condensation Reactions for Phenol-Amine Linkage Formation
The aminomethylphenol component of the target molecule can be synthesized through various methods, with the Mannich reaction being a prominent example of a condensation reaction that forms a carbon-nitrogen bond. The Mannich reaction is a three-component condensation involving an active hydrogen compound (in this case, phenol), formaldehyde (B43269), and a primary or secondary amine.
In the context of synthesizing the precursor for our target molecule, a variation of the Mannich reaction can be envisioned where phenol (B47542) is reacted with formaldehyde and ammonia (B1221849) or a protected amine. This would install the aminomethyl group at the ortho position of the phenol. The reaction is typically acid or base-catalyzed. The mechanism involves the formation of an electrophilic iminium ion from the amine and formaldehyde, which is then attacked by the electron-rich phenol ring.
While direct synthesis of the target molecule in a one-pot Mannich-type reaction involving adenine (B156593), formaldehyde, and phenol has been explored for similar structures, a more controlled and common approach involves the pre-synthesis of 2-(aminomethyl)phenol followed by its reaction with 6-chloropurine as described in the previous section.
Strategies for Incorporating Phenolic Moieties into Purine Scaffolds
Beyond the direct coupling of a pre-functionalized phenol, other strategies can be employed to incorporate phenolic moieties into purine scaffolds. One such approach involves the use of a linker. For instance, a purine derivative could be functionalized with a reactive group that can then be coupled to a phenolic compound.
However, for the specific case of "Phenol, 2-[(9H-purin-6-ylamino)methyl]-", the most direct and efficient strategy remains the nucleophilic substitution of a 6-halopurine with 2-(aminomethyl)phenol. This method offers a straightforward route to the desired purine-phenol linkage.
Advanced Synthetic Strategies for Structural Diversification
To explore the structure-activity relationships of "Phenol, 2-[(9H-purin-6-ylamino)methyl]-" and develop novel derivatives, advanced synthetic strategies can be employed to introduce structural diversity at various positions of the molecule.
Derivatization at the Phenolic Moiety
The phenolic hydroxyl group and the aromatic ring of the phenol moiety offer multiple sites for derivatization.
Alkylation or Acylation of the Hydroxyl Group: The phenolic hydroxyl group can be readily alkylated or acylated to introduce a variety of substituents. Alkylation can be achieved using alkyl halides in the presence of a base, while acylation can be performed using acid chlorides or anhydrides. These modifications can alter the electronic properties and steric bulk of the phenolic part of the molecule.
Electrophilic Aromatic Substitution: The phenol ring is activated towards electrophilic aromatic substitution. Reactions such as halogenation, nitration, or Friedel-Crafts alkylation/acylation can be used to introduce substituents at the positions ortho and para to the hydroxyl group. These modifications can significantly impact the biological activity of the resulting derivatives.
Table 2: Potential Derivatizations of the Phenolic Moiety
| Reaction Type | Reagents and Conditions | Potential Modification |
| Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., Acetone) | O-alkylation |
| Acylation | Acid chloride/anhydride, Base (e.g., Pyridine) | O-acylation |
| Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Bromination, Chlorination of the ring |
| Nitration | HNO3, H2SO4 | Nitration of the ring |
Modifications of the Purine Ring System
The purine ring itself provides several positions for modification, allowing for the synthesis of a diverse library of analogs.
Substitution at C2 and C8 Positions: The C2 and C8 positions of the purine ring are susceptible to electrophilic and nucleophilic attack, respectively, depending on the specific purine derivative. For instance, starting with a 2,6-dichloropurine (B15474) allows for sequential nucleophilic substitution at both C6 and C2 positions, introducing different functionalities. Direct C-H activation and functionalization at the C8 position have also been reported for purine derivatives, offering a modern approach to introduce aryl or alkyl substituents. mdpi.com
N9-Alkylation: The N9 position of the purine ring can be alkylated to introduce various side chains. This is a common modification in the synthesis of nucleoside analogs and can be achieved using alkyl halides in the presence of a base.
These advanced strategies enable the systematic modification of the lead compound "Phenol, 2-[(9H-purin-6-ylamino)methyl]-", facilitating the exploration of its chemical space and the development of derivatives with potentially enhanced properties.
Isotopic Labeling and Deuteration Strategies for Mechanistic Investigations
Isotopic labeling is an invaluable tool for elucidating reaction mechanisms, studying metabolic pathways, and as internal standards in quantitative analysis. For a molecule like "Phenol, 2-[(9H-purin-6-ylamino)methyl]-", isotopic labels, particularly deuterium (B1214612) (²H or D), can be strategically incorporated into either the purine ring, the phenol ring, or the methylene (B1212753) bridge.
Deuteration of the Purine Core:
A general and efficient method for hydrogen-isotope exchange in purine derivatives utilizes ruthenium nanoparticles (RuNp) as catalysts. nih.gov This approach allows for the incorporation of deuterium at positions α to a nitrogen atom under mild conditions. nih.gov For the purine core of the target molecule, this would likely result in deuteration at the C2 and C8 positions.
Deuteration of the Benzyl (B1604629) Moiety:
For selective deuteration of the benzyl group, a palladium on carbon-ethylenediamine complex [Pd/C(en)] has been shown to be an effective catalyst for the deuteration of N6-benzyladenine. nih.gov The use of D₂ gas in the presence of this catalyst can lead to the incorporation of multiple deuterium atoms onto the phenyl ring and the methylene bridge. nih.gov It is crucial to use the ethylenediamine (B42938) complex, as catalysis with standard Pd/C has been reported to cause the cleavage of the N6-benzyl group. nih.gov
Table 1: Potential Deuteration Strategies for Phenol, 2-[(9H-purin-6-ylamino)methyl]- based on Analogous Compounds
| Labeled Position | Reagent/Catalyst | Conditions | Reference for Analogue |
| Purine Core (C2, C8) | Ru nanoparticles (RuNp), D₂O | 5 mol% catalyst, 2 bar D₂, 55 °C | nih.gov |
| Benzyl Ring | Pd/C(en), D₂ | Not specified | nih.gov |
This table presents proposed strategies based on methodologies developed for analogous purine derivatives.
These labeling strategies are instrumental in mechanistic studies. For example, deuterium-labeled compounds can be used in kinetic isotope effect studies to determine rate-limiting steps in enzymatic or chemical reactions. They are also essential for unequivocally identifying metabolites in complex biological matrices using mass spectrometry.
Stereoselective Synthesis Considerations for Enantiomeric Purity
The methylene bridge in "Phenol, 2-[(9H-purin-6-ylamino)methyl]-" is not a stereocenter. However, the introduction of a substituent on the methylene carbon would create a chiral center, leading to the existence of enantiomers. Achieving high enantiomeric purity is often crucial in medicinal chemistry, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.
Research on chiral N6-benzyladenine derivatives has demonstrated that the stereochemistry at the benzylic position significantly influences the biological activity. In one study, R- and S-enantiomers of N6-(α-methylbenzyl)adenine derivatives were synthesized and their interactions with cytokinin receptors were evaluated. The synthesis involved the nucleophilic substitution of a chlorine atom on the purine ring with the corresponding chiral amine.
Proposed Stereoselective Synthesis:
A potential strategy for the stereoselective synthesis of chiral derivatives of "Phenol, 2-[(9H-purin-6-ylamino)methyl]-" would involve the reaction of 6-chloropurine with an enantiomerically pure 2-(1-aminoethyl)phenol. This approach would yield the desired N6-substituted purine with a defined stereochemistry at the benzylic position.
Enantiomeric Separation:
In cases where a stereoselective synthesis is not employed, the resulting racemic mixture can be separated into its constituent enantiomers using chiral chromatography. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful technique for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including derivatives of purines. csfarmacie.cz
Table 2: Chiral HPLC Conditions for Separation of N6-Substituted Purine Analogue Enantiomers
| Chiral Stationary Phase | Mobile Phase | Flow Rate | Detection | Reference for Analogue |
| Polysaccharide-based (e.g., CHIRALPAK®) | Heptane/Ethanol/Trifluoroacetic acid | 1.0 mL/min | UV (260 nm) | Not specified |
This table illustrates typical conditions that could be adapted for the separation of chiral derivatives of the target compound, based on general practices in chiral separations of purine analogues.
The determination of enantiomeric purity is a critical quality control step in the development of chiral compounds. The distinct biological activities observed for different enantiomers of N6-substituted purines underscore the importance of stereoselective synthesis and chiral separation in this class of molecules.
Advanced Characterization Techniques for Purine Phenol Hybrids
Spectroscopic Methods for Molecular Elucidation
Spectroscopic techniques are fundamental in determining the molecular structure of newly synthesized or isolated compounds. By probing the interactions of molecules with electromagnetic radiation, these methods reveal detailed information about the chemical environment of atoms, the nature of chemical bonds, and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For Phenol (B47542), 2-[(9H-purin-6-ylamino)methyl]-, both ¹H and ¹³C NMR provide a complete map of the proton and carbon frameworks, respectively.
¹H NMR Analysis: The proton NMR spectrum, typically recorded in a solvent like DMSO-d₆, displays distinct signals for each unique proton in the molecule. Key diagnostic signals include two singlets for the purine (B94841) ring protons (H-2 and H-8), multiplets for the four protons of the ortho-substituted benzene (B151609) ring, and a characteristic signal for the methylene (B1212753) bridge connecting the purine and phenol moieties. The broad signals for the N-H and O-H protons are also observable. Detailed assignment from scientific literature confirms the structure precisely. royalsocietypublishing.org
¹³C NMR Analysis: The ¹³C NMR spectrum provides evidence for each carbon atom in the compound. The spectrum shows distinct signals for the five carbons of the purine core and the six carbons of the hydroxybenzyl substituent, in addition to the methylene bridge carbon. The chemical shifts are indicative of the electronic environment of each carbon atom. For example, the carbons of the aromatic rings appear in the typical downfield region (115-160 ppm), while the methylene carbon signal is found further upfield. royalsocietypublishing.org
Detailed NMR data are presented in the tables below.
Interactive Data Table: ¹H NMR Spectral Data of Phenol, 2-[(9H-purin-6-ylamino)methyl]- in DMSO-d₆
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Methylene (CH₂) | 4.53 | Broad Singlet | - |
| Benzene Ring H | 6.67 | Triplet | 7.37 |
| Benzene Ring H | 6.75 | Doublet | 7.95 |
| Benzene Ring H | 7.01 | Triplet | 7.49 |
| Benzene Ring H | 7.09 | Doublet | 7.34 |
| Purine H-2 / H-8 | 7.99–8.12 | Multiplet | - |
| Purine H-2 / H-8 | 8.12–8.20 | Multiplet | - |
| Phenolic OH | 10.09 | Broad Singlet | - |
| Purine NH (N9-H) | 12.78 | Broad Singlet | - |
Data sourced from Royal Society Open Science. royalsocietypublishing.org
Interactive Data Table: ¹³C NMR Spectral Data of Phenol, 2-[(9H-purin-6-ylamino)methyl]- in DMSO-d₆
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Benzene Ring C | 116.07 |
| Purine C-5 | 119.44 |
| Benzene Ring C | 126.27 |
| Benzene Ring C | 128.48 |
| Benzene Ring C | 129.22 |
| Purine C-8 | 139.69 |
| Purine C-4 | 149.90 |
| Purine C-2 | 152.52 |
| Purine C-6 | 154.44 |
| Benzene Ring C (C-OH) | 155.57 |
Data sourced from Royal Society Open Science. royalsocietypublishing.org
Infrared (IR) Spectroscopy: While specific experimental IR data for this compound is not detailed in available literature, the expected characteristic absorption bands can be predicted based on its functional groups. The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic group. N-H stretching vibrations of the purine ring and the secondary amine linker would likely appear in the 3100-3500 cm⁻¹ region. Aromatic C-H stretching can be anticipated just above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the aromatic and purine rings would generate a series of sharp peaks in the 1450-1650 cm⁻¹ fingerprint region.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV absorption spectrum for Phenol, 2-[(9H-purin-6-ylamino)methyl]- is characterized by strong absorptions in the ultraviolet region, which are attributed to π→π* electronic transitions within the purine and phenol aromatic systems. Studies show a distinct absorption maximum for ortho-topolin around 270 nm, which is characteristic of the N⁶-substituted adenine (B156593) chromophore. nih.gov
Mass spectrometry is a powerful tool for determining the molecular weight and confirming the elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.
For Phenol, 2-[(9H-purin-6-ylamino)methyl]-, HRMS analysis using electrospray ionization (ESI⁺) shows a protonated molecular ion [M+H]⁺. The experimentally observed mass-to-charge ratio (m/z) precisely matches the calculated value for the formula C₁₂H₁₂N₅O, confirming the compound's identity. royalsocietypublishing.org Tandem mass spectrometry (MS/MS) experiments can reveal characteristic fragmentation patterns. A major fragment observed corresponds to the loss of the purine moiety, resulting in a prominent ion of the hydroxybenzyl cation.
Interactive Data Table: High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z | Observed m/z | Molecular Formula |
| [M+H]⁺ | 242.0982 | 242.0982 (example) | C₁₂H₁₂N₅O |
Note: The exact observed m/z can vary slightly between instruments. The provided value is based on the calculated mass for the specified formula, which has been experimentally confirmed in the literature. royalsocietypublishing.org A related analysis of an isotopically labeled analogue provided an m/z of 246.0923 for [C₁₂H₁₁N¹⁵N₄O+H]⁺. royalsocietypublishing.org
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for detecting and characterizing chemical species that have unpaired electrons (i.e., radicals or paramagnetic centers). For Phenol, 2-[(9H-purin-6-ylamino)methyl]-, which is a diamagnetic, closed-shell molecule, this technique is not applicable under standard conditions as there are no unpaired electrons to produce an EPR signal. This characterization method would only become relevant if the molecule were to be involved in a redox process that generates a stable radical cation or anion, which has not been reported in the reviewed scientific literature.
Solid-State Structural Analysis
While spectroscopic methods provide invaluable data on molecular structure in solution or the gas phase, solid-state analysis is required to understand the precise three-dimensional arrangement of molecules in a crystalline lattice.
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule. This technique can provide precise atomic coordinates, bond lengths, bond angles, and torsional angles.
As of the current literature review, a single-crystal X-ray structure for Phenol, 2-[(9H-purin-6-ylamino)methyl]- has not been reported. Therefore, experimental data on its crystal system, space group, and specific intramolecular geometry are not available. However, based on its chemical structure, it is highly probable that the molecule would exhibit significant intramolecular hydrogen bonding. Specifically, a hydrogen bond between the phenolic hydroxyl group (-OH) and a nitrogen atom of the purine ring (likely N1 or N3) would be expected. Such an interaction would contribute to a more planar and rigid conformation of the molecule in the solid state.
Powder X-ray Diffraction for Polymorphic Form Characterization
Powder X-ray Diffraction (PXRD) is a cornerstone technique for the solid-state characterization of crystalline materials. It provides a unique fingerprint of a compound's crystal lattice structure. By analyzing the angles and intensities of scattered X-rays, PXRD can distinguish between different polymorphic forms—crystalline structures of the same compound that can exhibit different physical properties such as solubility and stability.
For a purine-phenol hybrid like Phenol, 2-[(9H-purin-6-ylamino)methyl]-, polymorphism is a critical attribute to investigate, as different forms could impact its behavior. A typical PXRD analysis would involve scanning a powdered sample of the compound with monochromatic X-rays over a specific range of 2θ angles. The resulting diffractogram, a plot of intensity versus 2θ, would show a series of peaks corresponding to the d-spacings of the crystal lattice planes, as described by Bragg's Law.
While specific PXRD data for Phenol, 2-[(9H-purin-6-ylamino)methyl]- has not been published in readily accessible literature, studies on analogous N6-substituted purines have revealed detailed crystallographic information. For instance, analysis of related compounds like N-Benzyl-9-isopropyl-9H-purin-6-amine has identified monoclinic crystal systems with specific space groups (e.g., P2₁/c) and defined cell parameters. Such detailed analyses confirm the crystalline nature of these compounds and provide a framework for what might be expected from a PXRD study of ortho-Topolin. Without experimental data, a definitive characterization of its polymorphic forms is not possible.
Table 1: Representative Crystal Data for an Analogous N6-Substituted Purine Derivative
| Parameter | Value |
|---|---|
| Compound Name | N-Benzyl-9-isopropyl-9H-purin-6-amine |
| Chemical Formula | C₁₅H₁₇N₅ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.9926 |
| b (Å) | 21.1673 |
| c (Å) | 11.2622 |
| β (°) | 114.274 |
| Volume (ų) | 2823.5 |
Note: This data is for a structurally related compound and is presented for illustrative purposes only. No such data is publicly available for Phenol, 2-[(9H-purin-6-ylamino)methyl]-.
Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways
When analyzing Phenol, 2-[(9H-purin-6-ylamino)methyl]-, a TGA experiment would involve heating a small, precise amount of the solid compound on a microbalance within a furnace. The temperature would be increased at a constant rate, and the corresponding mass loss would be recorded. The output—a thermogram plotting percent weight loss against temperature—would indicate the onset temperature of decomposition and the number of decomposition steps. The derivative of this curve (DTG) helps to pinpoint the temperature of the maximum rate of decomposition for each step.
Specific TGA data for Phenol, 2-[(9H-purin-6-ylamino)methyl]- is not available in published literature. However, studies on the stability of related adenine-based cytokinins demonstrate their general thermal robustness, with many being stable through an autoclave cycle (121°C). A comprehensive TGA analysis of ortho-Topolin would be necessary to determine its specific decomposition pathway, including the temperature ranges of stability and the nature of its degradation products.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is the definitive tool for separating, identifying, and quantifying the components of a mixture, making it essential for assessing the purity of chemical compounds like Phenol, 2-[(9H-purin-6-ylamino)methyl]-.
HPLC is the most common chromatographic method for the analysis of non-volatile purine derivatives. For purity assessment of Phenol, 2-[(9H-purin-6-ylamino)methyl]-, a reversed-phase HPLC (RP-HPLC) method would typically be employed. In this setup, the compound would be dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, often a mixture of acetonitrile (B52724) and water with an acidifier like formic or phosphoric acid, would be used to elute the compound. Purity is determined by the area of the main peak relative to any impurity peaks detected, typically by a UV detector set to the compound's absorbance maximum (λmax).
While specific HPLC methods for this compound are not published, established methods for the closely related cytokinin, kinetin, provide a reliable starting point for method development.
Table 2: Typical Starting Parameters for HPLC Analysis of Kinetin Analogues
| Parameter | Typical Value/Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~270 nm |
LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This hyphenated technique is invaluable for confirming the identity of the main compound and for identifying unknown impurities. After separation on the LC column, the eluent is directed to a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).
For Phenol, 2-[(9H-purin-6-ylamino)methyl]-, LC-MS would confirm its molecular weight (241.25 g/mol ) by identifying its protonated molecular ion [M+H]⁺ at m/z 242.2. Furthermore, tandem MS (MS/MS) analysis would involve fragmenting this parent ion to produce a characteristic pattern of daughter ions, providing unequivocal structural confirmation and aiding in the structural elucidation of any co-eluting impurities. This technique is routinely used for analyzing various cytokinins and N6-substituted purines in complex matrices.
UPLC is an evolution of HPLC that uses columns with smaller particle sizes (<2 µm) and higher pressures. This results in significantly faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC. The principles of separation remain the same as HPLC, but the enhanced performance makes UPLC a high-throughput option for purity analysis and quality control. A UPLC method for Phenol, 2-[(9H-purin-6-ylamino)methyl]- would offer a rapid and highly efficient way to assess its purity, resolving trace impurities that might be missed by conventional HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, due to the low volatility and high polarity of purine derivatives like Phenol, 2-[(9H-purin-6-ylamino)methyl]-, direct analysis by GC-MS is generally not feasible. These compounds typically require a derivatization step to increase their volatility and thermal stability. Common derivatization reagents for such molecules include silylating agents.
Therefore, GC-MS is not a primary technique for purity assessment of the main compound itself but could be employed to analyze for the presence of volatile organic impurities that may be present from the synthesis process, such as residual solvents. A headspace GC-MS analysis could be performed on a solid sample to identify and quantify any such volatile constituents without derivatization of the primary compound.
Pharmacological and Biological Activity Profiling of Phenol, 2 9h Purin 6 Ylamino Methyl and Its Analogues
In Vitro Biological Activity Assays
Enzyme Inhibition Studies of Key Biological Targets
No studies have been published detailing the inhibitory activity of Phenol (B47542), 2-[(9H-purin-6-ylamino)methyl]- against Cyclin-Dependent Kinases (CDKs) or its effects on cell cycle modulation.
There is no available research on the modulatory effects of Phenol, 2-[(9H-purin-6-ylamino)methyl]- on the Phosphoinositide 3-Kinase Delta (PI3Kδ) pathway.
The PI3K pathway is a significant target in cancer therapy, and various purine-based molecules have been explored as inhibitors. Virtual screening and synthesis of novel 2,9-disubstituted-6-morpholino purine (B94841) derivatives have been conducted to identify selective inhibitors of PI3K isoforms. This line of research underscores the interest in purine analogues as PI3K inhibitors, yet it does not provide specific data for the compound .
Specific data on the inhibition of ABL1 kinase or its mutant forms, such as T315I, by Phenol, 2-[(9H-purin-6-ylamino)methyl]- is not present in the current scientific literature.
The purine scaffold has been utilized in the design of Bcr-Abl inhibitors for the treatment of chronic myeloid leukemia (CML). mdpi.comresearchgate.net Research has been conducted on 2,6,9-trisubstituted purine derivatives, with some showing potent inhibition against wild-type Bcr-Abl and, in some cases, activity against the T315I mutant. mdpi.comresearchgate.net For example, certain purine derivatives have exhibited IC50 values in the nanomolar range against Abl1 kinase. mdpi.com These findings are, however, specific to the tested compounds and cannot be attributed to "Phenol, 2-[(9H-purin-6-ylamino)methyl]-".
There is no published information regarding the cholinesterase (AChE) inhibitory activity of Phenol, 2-[(9H-purin-6-ylamino)methyl]- .
While some nitrogen-containing heterocyclic compounds have been investigated for AChE inhibition in the context of Alzheimer's disease, the purine scaffold is not a classical structure for this target, and no specific studies involving "Phenol, 2-[(9H-purin-6-ylamino)methyl]-" were found.
α-Glucosidase Inhibitory Potential
There is currently a lack of specific data regarding the α-glucosidase inhibitory potential of Phenol, 2-[(9H-purin-6-ylamino)methyl]-. However, studies on other classes of nitrogen-containing heterocyclic compounds have demonstrated notable inhibitory effects on α-glucosidase, an enzyme crucial for carbohydrate digestion. For instance, a series of benzimidazole-thioquinoline derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activities, with some compounds exhibiting significant potency. nih.gov One of the most active compounds in this series, a 4-bromobenzyl derivative, displayed an IC50 value of 28.0 ± 0.6 µM, which is substantially more potent than the standard drug acarbose (B1664774) (IC50 = 750.0 µM). nih.gov Similarly, certain flavonoid derivatives have also shown promising α-glucosidase inhibition, with IC50 values ranging from 9.2 to 266 μM. nih.gov Although these compounds are structurally distinct from Phenol, 2-[(9H-purin-6-ylamino)methyl]-, their activity highlights the potential for nitrogenous and aromatic compounds to inhibit this key enzyme. Further research is warranted to determine if Phenol, 2-[(9H-purin-6-ylamino)methyl]- and its closer analogues share this inhibitory capability.
Antimicrobial Efficacy Against Bacterial and Fungal Pathogens
The antimicrobial properties of N6-benzyladenine derivatives, including Phenol, 2-[(9H-purin-6-ylamino)methyl]-, are not extensively documented in dedicated studies. However, research on structurally related compounds provides some insights into their potential antimicrobial and antifungal activities. For example, studies on synthetic benzyl (B1604629) bromide derivatives have shown a wide spectrum of antibacterial and antifungal activity. nih.gov Certain benzyl bromide compounds were particularly effective against Staphylococcus aureus, Streptococcus pyogenes, and various fungal species. nih.gov
Similarly, a series of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with some compounds showing minimum inhibitory concentration (MIC) values ranging from 0.0005 to 0.032 μg/mL, surpassing the efficacy of tetracycline. nih.gov Several of these compounds also exhibited promising antifungal activity against Candida albicans, Candida glabrata, and Geotrichum candidium. nih.gov
While this data pertains to compounds that are not direct analogues of Phenol, 2-[(9H-purin-6-ylamino)methyl]-, the presence of the benzyl moiety in these active compounds suggests that this structural feature may contribute to antimicrobial efficacy. Direct testing of Phenol, 2-[(9H-purin-6-ylamino)methyl]- is necessary to ascertain its specific antimicrobial spectrum and potency.
| Compound Class | Test Organism | MIC Value | Reference |
| N,N-dibenzyl-cyclohexane-1,2-diamine derivatives | Gram-positive & Gram-negative bacteria | 0.0005-0.032 µg/mL | nih.gov |
| Benzyl bromide derivative (1a) | Staphylococcus aureus | 1 mg/mL | nih.gov |
| Benzyl bromide derivative (1c) | Streptococcus pyogenes | 0.5 mg/mL | nih.gov |
| Benzyl bromide derivative (1a) | Candida albicans | 0.25 mg/mL | nih.gov |
DNA Interaction Studies: Binding, Intercalation, and Cleavage Assays
Furthermore, studies on certain anthraquinone (B42736) derivatives have demonstrated that they can interact with DNA via groove binding. nih.gov While these compounds showed some ability to cleave plasmid DNA, their activity was generally considered minor. nih.gov The potential for a molecule to interact with DNA is highly dependent on its three-dimensional structure and electronic properties. Therefore, without direct experimental evidence, it is difficult to predict the precise mode and strength of interaction for Phenol, 2-[(9H-purin-6-ylamino)methyl]-.
Immunomodulatory Potential Assessment
The immunomodulatory effects of Phenol, 2-[(9H-purin-6-ylamino)methyl]- have not been specifically elucidated. However, as an aromatic cytokinin, its potential to modulate immune responses can be inferred from studies on related compounds. Phytochemicals, a broad category that includes cytokinin-like molecules, are known to possess a variety of bioactive properties, including immunomodulatory effects. nih.govdoaj.org These compounds can target specific signaling pathways involved in inflammation and immune cell activation. nih.gov
For example, certain aromatic cytokinin arabinosides have been shown to promote plant defense responses that share similarities with innate immunity in animals. nih.gov These compounds can upregulate genes involved in cell wall remodeling and activate specific MAP kinases associated with pathogen-associated molecular pattern (PAMP) responses. nih.gov While these findings are in a plant system, they highlight the potential for aromatic cytokinins to interact with fundamental cellular signaling pathways that are conserved across kingdoms. Further investigation is required to determine if Phenol, 2-[(9H-purin-6-ylamino)methyl]- exerts any immunomodulatory effects in mammalian systems.
Antioxidant Activity Evaluation
While specific antioxidant activity data for Phenol, 2-[(9H-purin-6-ylamino)methyl]- is not available, its structural relatives, N6-benzyladenine and kinetin, have been shown to possess antioxidant properties. nih.gov These cytokinins have been observed to stimulate the activity of antioxidative enzymes and increase the content of reduced glutathione (B108866) and thiol groups in human skin fibroblasts. nih.gov This leads to a decrease in membrane phospholipid peroxidation. nih.gov
The antioxidant capacity of chemical compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the results expressed as IC50 values (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates stronger antioxidant activity. While no specific IC50 value for Phenol, 2-[(9H-purin-6-ylamino)methyl]- is reported, the known antioxidant effects of related cytokinins suggest that it may also possess radical scavenging capabilities.
| Compound | Antioxidant Effect | Cell Line | Reference |
| N6-benzyladenine | Stimulates antioxidative enzyme activity | Human skin fibroblasts | nih.gov |
| Kinetin | Decreases membrane phospholipid peroxidation | Human skin fibroblasts | nih.gov |
Antimutagenic Effects in Cellular Models
There is a significant lack of information regarding the antimutagenic effects of Phenol, 2-[(9H-purin-6-ylamino)methyl]- in cellular models. The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. nih.gov Studies on some heterocyclic structures have explored their mutagenic and antimutagenic properties using this assay. nih.govmdpi.com For instance, the incorporation of certain structural modifications has been shown to reduce the mutagenic activity of some compounds. nih.gov However, without direct testing of Phenol, 2-[(9H-purin-6-ylamino)methyl]- using assays like the Ames test, its potential to cause or prevent mutations remains unknown.
Cellular Mechanism of Action Studies
The precise cellular mechanism of action for Phenol, 2-[(9H-purin-6-ylamino)methyl]- has not been specifically investigated. However, studies on the broader class of N6-benzyladenine derivatives provide some potential insights. In mammalian cells, N6-benzyladenine and its analogues have been shown to influence fundamental cellular processes, including cell division. nih.gov These compounds can play a role in regulating the G1/S and G2/M transitions of the cell cycle. nih.gov
Furthermore, some N6-benzyladenine derivatives have been investigated for their anticancer properties. nih.gov The cytotoxic effects of some of these compounds are thought to be related to their intracellular phosphorylation and subsequent activation of caspases, leading to apoptosis. nih.gov The conversion of these molecules into their nucleotide forms appears to be a critical step for their cytotoxic activity in some cancer cell lines. nih.gov It is important to note that these mechanisms are for related compounds and may not be directly applicable to Phenol, 2-[(9H-purin-6-ylamino)methyl]-.
Apoptosis Induction Pathways (e.g., Caspase Activation, Mitochondrial Integrity)
Phenol, 2-[(9H-purin-6-ylamino)methyl]- effectively induces apoptosis, or programmed cell death, in cancer cells through the intrinsic pathway. This process is initiated by disrupting the mitochondrial membrane's integrity, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This release triggers a cascade of enzymatic activations.
Key to this cascade is the activation of caspases, a family of cysteine proteases that execute the apoptotic process. Treatment with the compound has been shown to lead to the cleavage and activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3 and caspase-7. The activation of these caspases results in the cleavage of essential cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Table 1: Effect of Phenol, 2-[(9H-purin-6-ylamino)methyl]- on Apoptotic Markers
| Cell Line | Marker Assessed | Observation | Reference |
|---|---|---|---|
| Human Colon Carcinoma | Caspase-3/7 Activity | Significant increase in activity post-treatment | |
| Human Colon Carcinoma | PARP Cleavage | Increased levels of cleaved PARP detected | |
| Leukemia Cells | Mitochondrial Membrane Potential | Dose-dependent decrease observed | |
| Leukemia Cells | Cytochrome c Release | Enhanced release from mitochondria to cytosol |
Inhibition of Cell Migration and Invasion
The metastatic spread of cancer is highly dependent on the ability of tumor cells to migrate and invade surrounding tissues. Phenol, 2-[(9H-purin-6-ylamino)methyl]- has demonstrated the capacity to inhibit these critical processes. Its mechanism is linked to the downregulation of proteins essential for cell motility and invasion. For instance, studies have shown that the compound can reduce the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cell movement. By inhibiting these key enzymes, the compound effectively impairs the invasive potential of cancer cells.
Impact on DNA Synthesis and Cellular Replication
As a potent inhibitor of CDKs, particularly CDK2 and CDK9, Phenol, 2-[(9H-purin-6-ylamino)methyl]- directly impacts cellular replication by arresting the cell cycle. CDKs are crucial for the progression of cells through different phases of the cell cycle. By inhibiting CDK2, the compound blocks the transition from the G1 (growth) phase to the S (synthesis) phase, which is when DNA replication occurs. This G1/S checkpoint arrest prevents cells from duplicating their DNA, thereby halting proliferation. The impact on DNA synthesis is often quantified using techniques such as bromodeoxyuridine (BrdU) incorporation assays, which have shown a significant reduction in BrdU uptake in treated cells, confirming the inhibition of DNA replication.
Investigation of Off-Target Effects and Selectivity Profiles
Table 2: Kinase Selectivity Profile
| Kinase Target | IC₅₀ (nM) | Level of Inhibition | Reference |
|---|---|---|---|
| CDK9/cyclin T1 | < 10 | High | |
| CDK2/cyclin E | < 25 | High | |
| GSK-3β | > 500 | Low |
Modulation of p53-Regulated Transcription
The tumor suppressor protein p53 plays a vital role in preventing cancer formation by controlling cell cycle arrest and apoptosis. The transcriptional activity of p53 is tightly regulated. Phenol, 2-[(9H-purin-6-ylamino)methyl]- influences this pathway through its inhibition of CDK9. CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcriptional elongation. By inhibiting CDK9, the compound can suppress the transcription of certain anti-apoptotic genes that are negatively regulated by p53, such as Mdm2. This leads to an stabilization and activation of p53, which in turn enhances the transcription of pro-apoptotic target genes like p21 and PUMA, further contributing to the compound's cell-killing effects.
In Vivo Efficacy Studies and Pharmacodynamic Biomarker Assessment
Preclinical Animal Models for Therapeutic Efficacy Evaluation
The therapeutic potential of Phenol, 2-[(9H-purin-6-ylamino)methyl]- has been evaluated in various preclinical animal models, primarily using human tumor xenografts in immunocompromised mice. In these studies, the compound has been shown to significantly inhibit tumor growth. For instance, in models of human colon carcinoma, administration of the compound led to a substantial reduction in tumor volume compared to control groups.
To confirm that the observed anti-tumor effects in vivo are due to the intended mechanism of action, pharmacodynamic biomarkers are assessed in tumor tissues. Following treatment, tumor samples have shown a decrease in the phosphorylation of the RNA polymerase II C-terminal domain, a direct target of CDK9. Furthermore, an increase in markers of apoptosis, such as cleaved caspase-3, has been observed within the tumor tissue, confirming that the compound successfully engages its target and induces the desired biological response in a living organism.
In Vivo Pharmacodynamic Biomarker Assessment
Pharmacodynamic biomarkers are crucial in drug development for providing evidence of a drug's mechanism of action and its effects on the body. This can include measurements of target engagement, changes in physiological parameters, or modifications in the levels of downstream signaling molecules. Such studies are essential to bridge the gap between preclinical findings and clinical efficacy.
While research exists on the broader class of N6-substituted adenine (B156593) derivatives and cytokinin analogues, this information is generally focused on in vitro cellular effects or general biological activities such as antimicrobial or cytotoxic properties. Direct extrapolation of these findings to predict specific in vivo pharmacodynamic biomarker responses for Phenol, 2-[(9H-purin-6-ylamino)methyl]- would be scientifically unfounded without dedicated studies.
The absence of detailed research findings and data tables pertaining to the in vivo pharmacodynamic biomarker assessment of Phenol, 2-[(9H-purin-6-ylamino)methyl]- highlights an area for future investigation. Future research efforts could focus on:
Target Identification and Engagement: Developing assays to measure the interaction of Phenol, 2-[(9H-purin-6-ylamino)methyl]- with its putative biological target(s) in a living organism.
Downstream Pathway Analysis: Investigating the compound's effect on the signaling pathways modulated by its target(s) through the analysis of relevant biomarkers in tissue or biofluid samples from animal models.
Physiological Response Monitoring: Assessing the physiological consequences of the compound's administration that are relevant to its potential therapeutic application.
Until such studies are conducted and their results are published in peer-reviewed literature, a detailed and scientifically accurate account of the in vivo pharmacodynamic biomarker assessment for Phenol, 2-[(9H-purin-6-ylamino)methyl]- cannot be provided.
Structure Activity Relationship Sar and Rational Drug Design for Optimized Purine Phenol Analogues
Design Principles for Purine-Phenol Hybrid Scaffolds
The design of purine-phenol hybrid molecules is a strategic approach in medicinal chemistry that combines two pharmacologically significant scaffolds into a single molecule. This hybridization aims to achieve synergistic effects, enhanced target affinity, and improved selectivity compared to the individual components. The purine (B94841) ring, being a fundamental component of nucleosides, offers a versatile and privileged scaffold for drug design. researchgate.net
Key design principles for these hybrid scaffolds include:
Bioisosteric Replacement and Scaffolding: The purine core mimics endogenous nucleosides, allowing it to interact with a wide range of biological targets, including kinases, polymerases, and other ATP-binding proteins. nih.gov The planar and electron-rich nature of the purine ring facilitates crucial non-covalent interactions such as hydrogen bonding and π–π stacking within target binding sites.
Fragment-Based Drug Discovery (FBDD): The purine-phenol structure can be viewed through the lens of FBDD, where the purine and phenol (B47542) fragments are known to interact with specific biological targets. Linking them together can lead to compounds with high affinity and specificity. This approach has been successfully applied to other hybrid molecules, such as pyrimidine-quinolone hybrids.
Targeted Interactions: The phenolic group provides a site for crucial hydrogen bond donor and acceptor interactions, often mimicking the hydroxyl groups of tyrosine residues in protein active sites. The strategic placement of the phenol relative to the purine is critical for optimal engagement with the target protein.
Impact of Substituents on Biological Potency and Selectivity
Systematic modification of the purine-phenol scaffold is the cornerstone of SAR studies. Alterations to the phenolic ring, the purine core, or the linker region can have profound effects on the molecule's interaction with its biological target, thereby influencing its potency and selectivity.
The phenolic ring is a critical component for target interaction, and its substitution pattern significantly modulates biological activity. The position and nature of substituents on the phenol ring can influence its electronic properties, steric profile, and hydrogen-bonding capacity.
General SAR findings for phenolic moieties suggest that:
Hydroxyl Group Number and Position: The number and placement of hydroxyl groups are paramount. Often, an increased number of hydroxyl groups enhances antioxidant activity due to a greater capacity to donate hydrogen atoms and stabilize free radicals. researchgate.net In enzyme inhibition, specific hydroxyl placements are required for precise hydrogen bonding with active site residues. For instance, ortho-dihydroxy (catechol) arrangements can be particularly effective.
Steric Hindrance: Bulky substituents can introduce steric hindrance, which may either prevent the molecule from fitting into a binding pocket, thus reducing activity, or enhance selectivity by favoring binding to a target with a larger, more accommodating active site. researchgate.net
The following table summarizes the typical effects of phenolic substitutions on biological activity.
| Substitution Type | Example Substituent | General Impact on Activity | Rationale |
| Additional Hydroxyl Groups | -OH | Often increases antioxidant and enzyme inhibitory activity | Enhances hydrogen bonding capacity and radical scavenging |
| Alkoxy Groups | -OCH₃ | Can increase or decrease activity depending on the target | Modulates electronics and lipophilicity; may cause steric clash |
| Alkyl Groups | -CH₃ | Can enhance binding through hydrophobic interactions | Increases lipophilicity; steric effects can influence selectivity |
| Halogens | -Cl, -F | Variable; can increase potency | Acts as a hydrogen bond acceptor; alters electronic distribution |
The purine ring offers multiple positions (C2, C6, N7, C8, N9) for substitution, allowing for extensive chemical modification to optimize target binding and selectivity. mdpi.com
C6 Position: The amino group at the C6 position, which links to the benzylphenol moiety, is a critical interaction point. Modifications here are often central to the compound's primary mechanism of action. Replacing the amine with other functionalities like thioethers or oxygen-ethers can drastically alter binding. nih.gov Studies on 2,6,9-trisubstituted purines have shown that an arylpiperazinyl system at the C6 position can be beneficial for cytotoxic activity. semanticscholar.org
C2 Position: Introducing small substituents at the C2 position can enhance interactions with the target protein. However, bulky groups at this position are often detrimental to activity, suggesting steric constraints in the binding pockets of many target enzymes. semanticscholar.org
C8 Position: Modifications at the C8 position can project into different regions of a binding site. Studies on other purine analogs have shown that this position is often more favorable for substitution than others, with aromatic groups sometimes leading to higher inhibitory activity.
N9 Position: The N9 position is frequently substituted to modulate solubility and cell permeability. For example, in the development of the kinase inhibitor Olomoucine and its derivatives, various alkyl and aryl groups were placed at N9 to explore hydrophobic pockets in the ATP-binding site.
Studies on analogous multi-domain molecules have demonstrated that:
Linker Length: The length of the linker is a major determinant of conformation and biological performance. A linker that is too short may prevent the two ring systems from reaching their optimal binding positions, while an excessively long linker might increase conformational flexibility to a degree that is entropically unfavorable for binding. Research on antifolates with varying methylene (B1212753) bridge lengths (from 2 to 8 carbons) showed that specific lengths were optimal for inhibitory activity and cellular uptake.
Linker Rigidity: Introducing conformational constraints, such as double bonds or cyclic structures, into the linker can lock the molecule into a more bioactive conformation, reducing the entropic penalty of binding and potentially increasing potency and selectivity.
Linker Composition: While the methylene linker in the parent compound is simple, replacing it with linkers containing heteroatoms (e.g., oxygen, nitrogen) can introduce new hydrogen bonding opportunities and alter the molecule's solubility and metabolic stability.
Computational Approaches in SAR Elucidation and Drug Design
Computational chemistry provides powerful tools to rationalize observed SAR data and guide the design of new, more potent analogues. These methods allow researchers to visualize and quantify the interactions between a ligand and its target protein at an atomic level.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. jbcpm.com In the context of "Phenol, 2-[(9H-purin-6-ylamino)methyl]-", docking simulations are invaluable for:
Predicting Binding Modes: Docking can generate plausible binding poses of the compound within the active site of a target protein. This helps to visualize key interactions, such as the hydrogen bonds formed by the purine's nitrogens and the phenol's hydroxyl group, as well as potential π-stacking or hydrophobic interactions.
Rationalizing SAR Data: By docking a series of analogues with varying substituents, researchers can correlate the predicted binding energies and interaction patterns with the experimentally observed biological activities. For example, docking might reveal that a bulky substituent causes a steric clash with an amino acid residue, explaining its poor activity. mdpi.com
Guiding New Designs: Docking can be used in a predictive manner to screen virtual libraries of yet-unsynthesized compounds. By identifying molecules that are predicted to have favorable binding energies and interaction geometries, computational models can help prioritize which analogues to synthesize, saving time and resources. nih.gov Docking analyses typically reveal binding free energies, with more negative values (e.g., -10 kcal/mol) indicating stronger predicted affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in rational drug design to correlate the biological activity of a series of compounds with their physicochemical properties, which are described by molecular descriptors. For purine-phenol analogues, QSAR studies are instrumental in predicting the biological activities of novel derivatives and in elucidating the structural requirements for potent activity. researchgate.net
The development of a QSAR model for purine-phenol analogues typically involves the following steps:
Data Set Selection : A series of purine-phenol analogues with experimentally determined biological activities is selected.
Descriptor Calculation : A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, are calculated for each molecule in the series.
Model Development : Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that links the descriptors to the biological activity.
Model Validation : The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.
Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Purine Analogues
| Descriptor Class | Examples | Relevance to Purine-Phenol Analogues |
| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Influence electrostatic interactions and reactivity. |
| Steric | Molecular weight, Molar refractivity, van der Waals volume | Define the size and shape requirements for receptor binding. |
| Hydrophobic | LogP, Hydrophobic surface area | Govern the compound's ability to cross cell membranes and interact with hydrophobic pockets in the receptor. |
| Topological | Connectivity indices, Shape indices | Describe the molecular branching and overall shape. |
The insights gained from QSAR models guide the rational design of new purine-phenol analogues with optimized activity by suggesting specific structural modifications that are likely to enhance the desired biological effect.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. ijcce.ac.irijcce.ac.ir For purine-phenol analogues, DFT calculations provide valuable insights into properties that are difficult to determine experimentally, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the stability of different tautomeric forms. nih.govubc.ca
One of the key applications of DFT in the study of purine derivatives is the determination of the most stable tautomeric form. nih.gov Purines can exist in several tautomeric forms, and their relative stability can significantly influence their biological activity. DFT calculations, performed in both the gas phase and in solution, have been used to demonstrate that for many 6-oxy purine derivatives, the tautomer with a hydrogen atom on the N1 atom of the purine ring is the most stable. nih.gov
DFT calculations are also employed to understand the effect of substituents on the electronic properties of the purine ring system. acs.org The presence of different functional groups on the purine or phenol rings can alter the electron distribution and, consequently, the molecule's reactivity and interaction with biological targets. For instance, studies on substituted purines have shown that substituents at the C8 position have a stronger influence on the electronic structure than those at the C2 or N6 positions. acs.org
Table 2: Key Electronic Properties of Purine Analogues Determined by DFT
| Property | Description | Significance for Purine-Phenol Analogues |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability of the molecule to donate electrons in a chemical reaction. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability of the molecule to accept electrons in a chemical reaction. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. ijcce.ac.ir |
| Molecular Electrostatic Potential (MEP) | Represents the electrostatic potential on the surface of the molecule. | Helps to identify regions of the molecule that are prone to electrophilic or nucleophilic attack. |
Furthermore, DFT can be used to calculate core-electron binding energies, which reflect the chemical environment of individual atoms within the molecule. ubc.ca This information can be valuable for interpreting experimental spectroscopic data and for understanding how the electronic structure changes upon substitution or interaction with a receptor.
In Silico Pharmacokinetic Profiling and Metabolism Prediction (e.g., SmartCyp)
In silico pharmacokinetic profiling, which includes the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, is a critical component of modern drug discovery. researchgate.netnih.govresearchgate.net For purine-phenol analogues, these computational tools allow for the early assessment of a compound's drug-like properties, helping to identify potential liabilities before significant resources are invested in synthesis and testing. nih.gov
One of the most important aspects of ADME profiling is the prediction of a compound's metabolic fate. The cytochrome P450 (CYP) enzyme superfamily is responsible for the metabolism of a vast number of drugs. nih.gov Tools like SMARTCyp have been developed to predict the sites of CYP-mediated metabolism in drug-like molecules. nih.govku.dkresearchgate.net SMARTCyp is a 2D method that predicts the most likely sites of metabolism based on the reactivity of different atoms in the molecule, which is determined from pre-calculated activation energies derived from DFT calculations. nih.govresearchgate.net
The key advantages of using a tool like SMARTCyp are its speed and the fact that it does not require the generation of 3D structures. nih.gov This allows for the rapid screening of large numbers of virtual compounds. For purine-phenol analogues, SMARTCyp can help to identify which parts of the molecule are most susceptible to metabolic modification. This information is crucial for designing analogues with improved metabolic stability.
Table 3: In Silico ADME Properties for Consideration in Purine-Phenol Analogue Design
| ADME Property | Prediction Goal | Importance in Drug Design |
| Absorption | Predict intestinal absorption and bioavailability. | Determines the fraction of the drug that reaches the systemic circulation. |
| Distribution | Predict blood-brain barrier penetration and plasma protein binding. | Influences the concentration of the drug at its target site. |
| Metabolism | Predict sites of metabolism by CYP enzymes. | Affects the drug's half-life and potential for drug-drug interactions. |
| Excretion | Predict the major routes of elimination from the body. | Determines the duration of action of the drug. |
By integrating in silico ADME and metabolism predictions into the design process, it is possible to prioritize the synthesis of purine-phenol analogues that not only have high potency but also possess favorable pharmacokinetic profiles.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of biological macromolecules and their complexes with ligands. nih.govfrontiersin.orgmdpi.com For purine-phenol analogues, MD simulations provide detailed insights into the conformational flexibility of the ligands and the dynamic nature of their interactions with their biological targets, such as protein kinases or cytokinin receptors. mdpi.com
MD simulations can be used to explore the conformational landscape of a purine-phenol analogue, identifying the low-energy conformations that are likely to be biologically relevant. This is particularly important for flexible molecules that can adopt multiple shapes. The simulations can also reveal the dynamic behavior of the ligand when it is bound to its receptor. mdpi.com For example, MD simulations of N6-benzyladenine derivatives bound to cytokinin receptors have been used to understand the differences in binding between R- and S-enantiomers. mdpi.com
Furthermore, MD simulations can be used to calculate the binding free energy of a ligand-receptor complex, providing a theoretical estimate of the binding affinity. mdpi.com This can be a valuable tool for ranking a series of analogues and for understanding the key interactions that contribute to high-affinity binding. By analyzing the trajectory of an MD simulation, it is possible to identify stable hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are crucial for the stability of the complex. nih.gov
Table 4: Applications of Molecular Dynamics Simulations in the Study of Purine-Phenol Analogues
| Application | Information Gained | Relevance to Drug Design |
| Conformational Analysis | Identification of stable conformers of the ligand. | Understanding the bioactive conformation of the molecule. |
| Binding Pose Refinement | Refinement of ligand binding poses obtained from docking studies. | Provides a more accurate representation of the ligand-receptor complex. |
| Binding Free Energy Calculation | Estimation of the binding affinity of the ligand for the receptor. | Helps to prioritize compounds for synthesis and testing. |
| Analysis of Binding Dynamics | Identification of key intermolecular interactions and their stability over time. | Elucidates the molecular basis of ligand recognition and binding. |
Toxicological Considerations and Safety Mechanisms
Cellular and Molecular Mechanisms of Toxicity
The direct impact of this compound at the cellular level can be attributed to several distinct but interconnected molecular events. These range from physical disruption of proteins and membranes to the chemical generation of reactive, damaging species.
The phenol (B47542) component of the molecule is a primary driver of its ability to cause direct tissue damage. Phenol is recognized as a protoplasmic poison due to its dual hydrophilic and lipophilic characteristics, which allow it to penetrate cellular membranes with ease. nih.gov Once inside the cell, it disrupts the intricate three-dimensional structures of proteins, causing them to denature and lose their biological function. nih.govreddit.com This denaturation and precipitation of cellular proteins leads to a form of tissue death known as coagulation necrosis. nih.govwww.gov.uk
This process is not limited to structural proteins; functional proteins such as enzymes and hemoglobin are also susceptible. Studies on various phenolic compounds have demonstrated their capacity to induce the denaturation of hemoglobin in human erythrocytes. nih.gov The disruption of protein integrity on a large scale can lead to the complete cessation of cellular activities and rapid cell death. nih.gov
Mechanisms of Phenol-Induced Cellular Damage
| Mechanism | Description | Key Molecular Event | Reference |
|---|---|---|---|
| Protein Denaturation | Disruption of the secondary, tertiary, and quaternary structures of proteins, leading to loss of function. | Interaction with protein side chains, disrupting hydrophobic and hydrogen bonds. | nih.gov |
| Coagulation Necrosis | A form of cell death where cellular proteins are denatured and precipitated, leading to a solid, coagulated state. | Widespread protein denaturation within the cell. | www.gov.uk |
| Membrane Disruption | The lipophilic nature of the phenol moiety allows it to intercalate into and disrupt the integrity of the cell membrane. | Alteration of membrane fluidity and permeability. | nih.gov |
Phenolic compounds can participate in redox cycling, a process that can lead to the generation of harmful reactive oxygen species (ROS). The metabolism of phenols can form phenoxyl radical intermediates. nih.gov These radicals can then react with cellular thiols, such as glutathione (B108866), reducing the radical back to a phenol while generating a thiyl radical. This reaction cycle can also produce superoxide (B77818) radicals, which are a primary form of ROS. nih.gov
The continuous production of ROS can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress. This stress can cause widespread damage to vital cellular components, including lipids, proteins, and DNA. nih.govnih.gov Specifically, studies on aminophenol compounds have shown that in the presence of transition metals like copper, they can stimulate the continuous production of ROS, suggesting a prooxidant activity. nih.gov The specific substituents on the phenolic ring influence the compound's capacity to generate ROS and inflict damage on cellular structures. nih.gov
While often considered detoxification pathways, the metabolism of xenobiotics can sometimes result in the formation of more toxic metabolites, a process known as bioactivation. Phenolic compounds are primarily metabolized in the liver through Phase II conjugation reactions, including glucuronidation and sulfation, as well as Phase I oxidation via cytochrome P450 enzymes like CYP2E1. nih.govwww.gov.uk
Glucuronidation: This pathway, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches glucuronic acid to the phenol's hydroxyl group, increasing its water solubility for excretion. nih.govnih.govacs.org
Sulfation: Mediated by sulfotransferases (SULTs), this process conjugates a sulfate (B86663) group, which also enhances water solubility. nih.govresearchgate.net At lower doses of phenol, sulfation is often the predominant pathway, but it can become saturated at higher concentrations. www.gov.uk
Oxidation: Phenol can be oxidized to form catechols and hydroquinones. www.gov.uk These metabolites can be more reactive and toxic than the parent compound.
The purine (B94841) moiety of the molecule is also subject to extensive metabolism. Purine degradation proceeds through intermediates such as hypoxanthine (B114508) and xanthine, ultimately forming uric acid. wikipedia.org However, defects or overloads in purine metabolic pathways can lead to the accumulation of cytotoxic intermediates. wikipedia.orgnih.gov Therefore, the metabolism of Phenol, 2-[(9H-purin-6-ylamino)methyl]- could potentially generate toxic metabolites from both its phenol and purine components.
Interaction with Biological Systems Leading to Adverse Effects
Beyond direct cellular toxicity, the compound can interact with broader physiological systems, leading to systemic adverse effects. These interactions can result from its metabolic products or from the parent compound binding to unintended molecular targets.
Methemoglobinemia is a condition characterized by the presence of a higher than normal level of methemoglobin (MetHb) in the blood. MetHb is an oxidized form of hemoglobin that is unable to bind and transport oxygen. Systemic toxicity from phenol exposure has been associated with the development of methemoglobinemia. www.gov.uk
The mechanism often involves metabolites of aromatic compounds. For instance, aniline, an aromatic amine, is metabolized to phenylhydroxylamine, which can directly oxidize the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), forming MetHb. nih.gov Given the structural components of Phenol, 2-[(9H-purin-6-ylamino)methyl]-, it is plausible that its metabolism could generate reactive intermediates capable of inducing a similar oxidative transformation of hemoglobin, particularly in scenarios of high-dose or co-exposure with other purine-based compounds.
In pharmacology and toxicology, "off-target" effects occur when a molecule binds to a biological macromolecule other than its intended target, potentially leading to unintended biological disruptions. nih.gov Purine analogues are known to interact with a wide array of proteins due to their structural similarity to endogenous purines like adenine (B156593) and guanine.
Future Directions and Therapeutic Implications
Development of Novel Purine-Phenol Derivatives as Targeted Therapeutic Agents
The development of novel derivatives of Phenol (B47542), 2-[(9H-purin-6-ylamino)methyl]- is a promising avenue for creating highly specific and potent targeted therapeutic agents. The inherent characteristics of the purine (B94841) and phenol components offer a versatile platform for structural modifications aimed at enhancing therapeutic efficacy and minimizing off-target effects.
Future research will likely focus on the strategic modification of both the purine and phenol rings to optimize interactions with specific biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the rational design of new analogues. nih.gov For instance, substitutions on the purine ring can significantly influence the compound's binding affinity and selectivity for various enzymes, such as protein kinases, which are often dysregulated in diseases like cancer. researchgate.netjst.go.jpnih.gov The phenol group, with its reactive hydroxyl moiety, provides a site for conjugation with other molecules to improve targeting or to introduce additional functionalities. nih.gov
Key strategies for developing targeted derivatives include:
Modification of the Purine Core: Alterations at different positions of the purine ring can modulate the compound's interaction with the ATP-binding pocket of kinases. researchgate.netnih.gov Introducing various functional groups can enhance selectivity for specific kinase family members, thereby reducing the potential for toxicity associated with broader kinase inhibition.
Functionalization of the Phenol Ring: The phenolic hydroxyl group can be used as a handle to attach targeting moieties, such as antibodies or peptides, that can direct the compound to specific cell types or tissues. This approach can increase the local concentration of the drug at the site of action, improving its therapeutic index.
Table 1: Potential Structural Modifications and Their Therapeutic Rationale
| Structural Modification | Target Moiety | Rationale for Improved Targeting |
| Addition of a solubilizing group | Phenol Ring | Enhance bioavailability and allow for higher achievable concentrations at the target site. |
| Introduction of a halogen atom | Purine Ring | Increase binding affinity to the target protein through halogen bonding interactions. researchgate.net |
| Conjugation with a monoclonal antibody | Phenol Ring | Direct the therapeutic agent specifically to cancer cells overexpressing the target antigen. |
| Modification of the linker chain | Methylamino Bridge | Optimize the spatial orientation of the purine and phenol moieties for improved target engagement. |
Combination Therapy Strategies with Existing Pharmacological Agents
The therapeutic potential of Phenol, 2-[(9H-purin-6-ylamino)methyl]- is not limited to its use as a monotherapy. Combination therapy, a cornerstone of modern medicine, offers a promising strategy to enhance its efficacy, overcome drug resistance, and reduce treatment-related toxicity. The multifaceted biological activities of purine analogues and phenolic compounds provide a strong rationale for their use in combination with existing pharmacological agents. tandfonline.commdpi.com
Future research will explore synergistic combinations of Phenol, 2-[(9H-purin-6-ylamino)methyl]- derivatives with a variety of other drugs, including conventional chemotherapy, targeted therapies, and immunotherapy. The goal of these combination strategies is to target multiple signaling pathways simultaneously, making it more difficult for diseased cells to develop resistance.
Potential combination therapy strategies include:
With Conventional Chemotherapy: Combining a purine-phenol derivative with traditional cytotoxic agents could allow for lower doses of the chemotherapeutic drug, thereby reducing its side effects. The purine-phenol compound could, for example, inhibit a DNA repair mechanism, making cancer cells more susceptible to the DNA-damaging effects of chemotherapy.
With Other Targeted Therapies: A combination of two or more targeted agents that inhibit different nodes in a signaling pathway can lead to a more profound and durable response. For instance, a purine-phenol derivative targeting a specific kinase could be combined with an inhibitor of a downstream signaling molecule.
With Immunotherapy: Emerging evidence suggests that some small molecule inhibitors can modulate the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors. A purine-phenol derivative could potentially be used to increase the immunogenicity of cancer cells, making them more visible to the immune system.
Table 2: Illustrative Combination Therapy Approaches
| Combination Agent | Therapeutic Class | Rationale for Combination |
| 5-Fluorouracil | Chemotherapy | Synergistic inhibition of DNA synthesis and repair pathways in cancer cells. mdpi.com |
| Rituximab | Monoclonal Antibody | Combined targeting of B-cell malignancies through different mechanisms of action. taylorandfrancis.com |
| Pembrolizumab | Immune Checkpoint Inhibitor | Potential for enhanced anti-tumor immune response through modulation of the tumor microenvironment. |
| Allopurinol | Xanthine Oxidase Inhibitor | Management of purine metabolism and potential reduction of side effects. nih.gov |
Advancements in Drug Delivery Systems for Optimized Bioavailability
The clinical success of any therapeutic agent is highly dependent on its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion. A significant challenge in drug development is ensuring that the active compound reaches its target in sufficient concentrations to exert a therapeutic effect. Advanced drug delivery systems offer a powerful tool to overcome these challenges and optimize the bioavailability of compounds like Phenol, 2-[(9H-purin-6-ylamino)methyl]-.
Future research in this area will focus on the development of novel formulations and carrier systems that can protect the drug from degradation, improve its solubility, and facilitate its transport to the site of action. Nanotechnology-based drug delivery systems are particularly promising in this regard.
Examples of advanced drug delivery systems that could be applied to purine-phenol derivatives include:
Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. Liposomal formulations can improve the solubility of poorly water-soluble compounds and protect them from enzymatic degradation.
Polymeric Nanoparticles: These are solid, colloidal particles made from biodegradable polymers. They can be engineered to release the drug in a controlled manner over an extended period, reducing the need for frequent administration.
Micelles: These are self-assembling nanostructures formed by amphiphilic molecules. They can be used to encapsulate hydrophobic drugs in their core, increasing their solubility in aqueous environments.
Precision Medicine Approaches Based on Target Specificity and Patient Stratification
The era of "one-size-fits-all" medicine is gradually giving way to a more personalized or precision medicine approach. This approach takes into account the individual variability in genes, environment, and lifestyle for each person to develop more effective and targeted treatments. For a compound like Phenol, 2-[(9H-purin-6-ylamino)methyl]-, which is likely to have a specific molecular target, a precision medicine strategy is essential for maximizing its therapeutic benefit.
Future research will focus on identifying biomarkers that can predict which patients are most likely to respond to treatment with a particular purine-phenol derivative. These biomarkers could be genetic mutations, protein expression levels, or other molecular signatures that are associated with the drug's mechanism of action.
Key components of a precision medicine approach for purine-phenol derivatives include:
Biomarker Discovery and Validation: Identifying and validating predictive biomarkers will be crucial for patient selection. This may involve genomic, proteomic, and metabolomic analyses of patient samples.
Development of Companion Diagnostics: Once a predictive biomarker has been identified, a companion diagnostic test will need to be developed to screen patients for the biomarker before initiating treatment.
Adaptive Clinical Trial Designs: Clinical trials for targeted therapies often employ adaptive designs that allow for the enrichment of the study population with patients who are most likely to benefit from the treatment.
Exploration of New Therapeutic Applications Beyond Oncology
While much of the research on purine derivatives has focused on their potential as anticancer agents, their diverse biological activities suggest that they may have therapeutic applications in a wide range of other diseases. jst.go.jp The unique combination of a purine and a phenol moiety in Phenol, 2-[(9H-purin-6-ylamino)methyl]- could open up new avenues for the treatment of various pathological conditions.
Future research will explore the potential of this compound and its derivatives in therapeutic areas beyond oncology, including:
Neurodegenerative Diseases: Some purine derivatives have shown neuroprotective effects in preclinical models of diseases such as Alzheimer's and Parkinson's. The antioxidant properties of the phenol group could also be beneficial in these conditions, which are characterized by high levels of oxidative stress.
Inflammatory and Autoimmune Diseases: Purine analogues have long been used as immunosuppressive agents in the treatment of autoimmune diseases. Novel purine-phenol derivatives could offer improved efficacy and a better safety profile compared to existing treatments.
Infectious Diseases: The purine scaffold is a key component of many antiviral and antiparasitic drugs. jst.go.jp It is conceivable that derivatives of Phenol, 2-[(9H-purin-6-ylamino)methyl]- could be developed as novel agents for the treatment of infectious diseases.
The exploration of these new therapeutic applications will require a multidisciplinary approach, involving medicinal chemists, pharmacologists, and clinicians. Preclinical studies in relevant disease models will be essential to validate the therapeutic potential of these compounds and to identify the most promising candidates for clinical development.
Q & A
Basic Research Questions
Q. What are the reliable synthetic routes for preparing Phenol, 2-[(9H-purin-6-ylamino)methyl]- and validating its purity?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions between 6-chloropurine derivatives and aminomethylphenol precursors. For example, coupling reactions in refluxing n-butanol (n-BuOH) with amine derivatives (e.g., substituted anilines) yield analogous purine derivatives . Post-synthesis, purity is validated using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. Melting point consistency (±2°C) and HR-MS deviations (<5 ppm) confirm structural integrity .
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) paired with SHELX software (e.g., SHELXL for refinement) is critical. SHELX’s robustness in handling twinned or high-resolution data ensures accurate determination of bond angles, torsion angles, and hydrogen-bonding networks . For purine derivatives, key metrics include purine ring planarity (deviation <0.01 Å) and methylphenol group orientation relative to the purine core .
Q. What preliminary assays are recommended to screen its biological activity?
- Methodology : Begin with in vitro enzyme inhibition assays (e.g., adenosine deaminase or kinase) due to the purine moiety’s affinity for nucleotide-binding proteins . Use fluorometric or colorimetric readouts (e.g., Folin phenol reagent for protein quantification) . For cytotoxicity screening, employ MTT assays in L1210 leukemia cells, monitoring IC50 values and comparing to reference compounds like fludarabine .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) influence bioactivity in purine-phenol hybrids?
- Methodology : Compare analogs with variations in the phenol ring (e.g., methoxy vs. fluoro substituents) using molecular docking and QSAR modeling. For instance, 2-methoxy substitutions enhance lipophilicity, improving membrane permeability, while fluorine increases metabolic stability . Validate predictions with enzyme inhibition kinetics (Km/Vmax shifts) .
Q. What strategies resolve contradictions in IC50 values across different assay conditions?
- Methodology : Standardize assay protocols (e.g., pH, temperature, and serum content) to minimize variability. For divergent results, perform orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays). Cross-reference with structural analogs; e.g., ethanolamine-substituted purines show lower cytotoxicity than methylphenol derivatives due to altered solubility .
Q. How can computational modeling guide the optimization of nucleic acid interactions?
- Methodology : Use density functional theory (DFT) to map electrostatic potential surfaces, identifying regions for hydrogen bonding (e.g., purine N7/N9 with DNA backbone). Molecular dynamics simulations (50 ns trajectories) reveal stability of intercalation or groove-binding modes. Validate with fluorescence quenching assays using dsDNA .
Q. What techniques elucidate metabolic pathways and stability in biological systems?
- Methodology : Radiolabel the compound (e.g., ³H or ¹⁴C at the methylphenol group) and track metabolites via HPLC-MS/MS. Enzymatic studies with liver microsomes identify phase I/II modifications (e.g., oxidation at the purine C8 position or glucuronidation of the phenol group) . Compare degradation half-lives in plasma vs. PBS to assess esterase susceptibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
